
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of dichloro and trifluoro substituents on the pyridine ring, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki-Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(3,5-Dichloropyridin-2-yl)ethanone
- (3,5-Dichloropyridin-2-yl)(piperidin-1-yl)methanone
- (3,5-Dichloropyridin-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to the presence of trifluoroethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of dichloro and trifluoro substituents enhances its stability and potential for various applications.
特性
分子式 |
C7H5Cl2F3N2 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC名 |
1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2 |
InChIキー |
GNOHEZWODXIPMQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


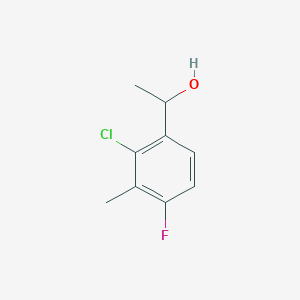
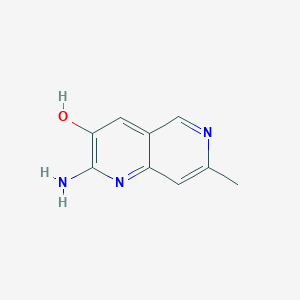
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
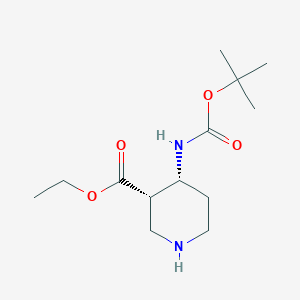
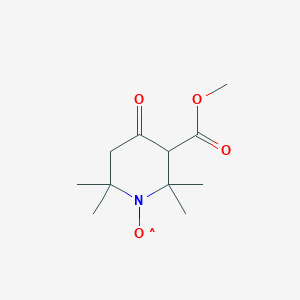
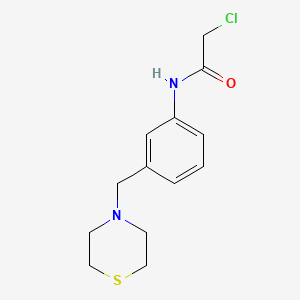
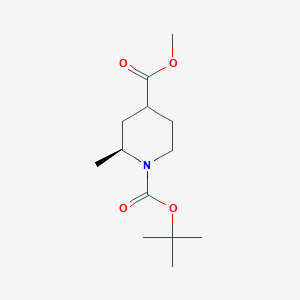

![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
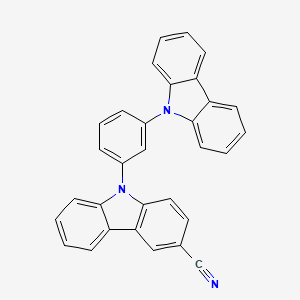
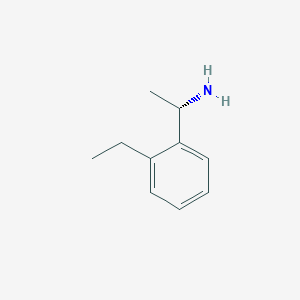
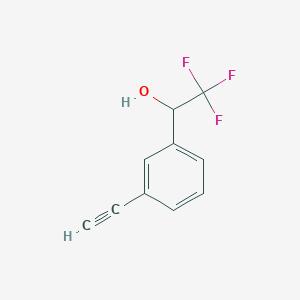
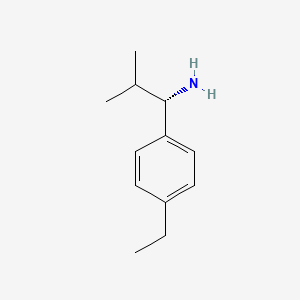
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
